Product packaging for Lead germanate(Cat. No.:CAS No. 12435-47-1)

Lead germanate

Cat. No.: B576941
CAS No.: 12435-47-1
M. Wt: 296 g/mol
InChI Key: CBTBRJKADVFQLO-UHFFFAOYSA-N
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Description

Lead germanate, often referred to by its chemical formula Pb5Ge3O11 (PGO), is a crystalline compound of significant interest in materials science research due to its unique ferroelectric and optical properties . This material is particularly valued as a scintillation material for radiation detection, especially for gamma rays, owing to its high density and high atomic number, which contribute to its fast response times and relatively high light yield . Furthermore, its properties in nonlinear optics make it a subject of study for various frequency conversion processes in photonics and optoelectronics . A key area of research involves its ferroelectric phase transition. Studies using solid-state 207Pb NMR have revealed that this transition is of a mixed displacive and order-disorder nature, characterized by chemical exchange on the kilohertz timescale with an associated activation energy of 103.4 ± 1.7 kJ mol⁻¹ . This compound can also be incorporated into glass systems, such as gadolinium-lead-germanate glasses, where it contributes to the formation of structural units like [GeO6] octahedra and [GeO4] tetrahedra, offering a route to tailor materials for potential optical device applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is not for human consumption. Handle with appropriate safety precautions, as lead compounds are toxic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeOPb B576941 Lead germanate CAS No. 12435-47-1

Properties

CAS No.

12435-47-1

Molecular Formula

GeOPb

Molecular Weight

296 g/mol

IUPAC Name

dioxido(oxo)germane;lead(2+)

InChI

InChI=1S/Ge.O.Pb

InChI Key

CBTBRJKADVFQLO-UHFFFAOYSA-N

SMILES

[O-][Ge](=O)[O-].[Pb+2]

Canonical SMILES

O=[Pb].[Ge]

Synonyms

lead germanate

Origin of Product

United States

Advanced Structural Analysis and Characterization Methodologies

Diffraction-Based Structural Investigations

Diffraction techniques are fundamental in determining the spatial arrangement of atoms within lead germanate materials. By analyzing the scattering patterns of X-rays and neutrons, researchers can map out the crystalline structures, identify amorphous characteristics, and probe nanoscale features.

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases within this compound materials, particularly in glass-ceramics formed through controlled heat treatment (devitrification) of the parent glass. The amorphous nature of the as-quenched glass is typically confirmed by the presence of broad, diffuse halos in the XRD pattern, indicating a lack of long-range atomic order. mdpi.com

Upon thermal annealing, specific crystalline phases precipitate from the glass matrix, which are identifiable by sharp peaks in the XRD pattern. For instance, in glass-ceramics with the composition xFe₂O₃·(100-x)[7GeO₂·3PbO₂], heat treatment at 400°C leads to the formation of crystalline phases such as α, γ-PbGe₄O₉, Pb₃Fe₂Ge₄O₁₄, and PbO₁.₄₄. nih.gov Similarly, in this compound glass compositions close to the ferroelectric Pb₅Ge₃O₁₁ stoichiometry, a metastable hexagonal crystalline phase can first precipitate, which then transforms into the stable ferroelectric Pb₅Ge₃O₁₁ phase at higher temperatures. mdpi.com In oxyfluoride this compound glasses, XRD has been instrumental in identifying the formation of cubic β-PbF₂ nanocrystals, which are crucial for enhancing the material's optical properties. sci-hub.se

The ability of XRD to distinguish between amorphous and crystalline states and to identify specific crystal structures is vital for tailoring the properties of this compound glass-ceramics for various applications. mdpi.comscirp.orguef.fi

Table 1: Crystalline Phases in this compound Systems Identified by XRD

This compound SystemHeat Treatment ConditionsIdentified Crystalline PhasesReference
xFe₂O₃·(100-x)[7GeO₂·3PbO₂]400°C for 8 hoursα, γ-PbGe₄O₉, Pb₃Fe₂Ge₄O₁₄, PbO₁.₄₄ nih.gov
~5PbO∙3GeO₂ Glass460°C for 1 hourMetastable hexagonal this compound phase mdpi.com
PbO-PbF₂-GeO₂ Glass360°C for 5 hoursCubic β-PbF₂ sci-hub.se
Germanate glass with ZnO650°CZnGa₂O₄ nanocrystals (11 nm) mdpi.com

High-resolution neutron diffraction provides a more detailed view of the atomic structure compared to XRD, particularly for amorphous materials. Neutrons scatter from atomic nuclei, and their scattering power does not depend systematically on the atomic number, allowing for precise determination of the positions of lighter atoms like oxygen in the presence of heavy atoms like lead. The technique's ability to provide data at high momentum transfers translates to high resolution in real space, enabling accurate measurements of bond lengths and coordination numbers. stfc.ac.ukalexhannon.co.uk

Studies on binary PbO–GeO₂ glasses using high-resolution neutron diffraction have been crucial in understanding the "germanate anomaly," a phenomenon where properties of germanate glasses show non-linear behavior with composition. researchgate.netresearchgate.net These investigations revealed that the average germanium-oxygen coordination number (nGeO) increases from 4 in pure GeO₂ to a broad maximum of approximately 4.14 at around 27 mol% PbO. researchgate.netresearchgate.net This indicates a change in the germanate network from corner-sharing GeO₄ tetrahedra to include a fraction of GeO₆ octahedra, before reverting to a more depolymerized tetrahedral network at higher lead content. This structural change explains the observed maxima in properties like density and glass transition temperature. researchgate.netresearchgate.net Furthermore, neutron diffraction is uniquely capable of resolving the asymmetric distribution of Pb-O bond lengths, which is critical for understanding the role of the Pb²⁺ lone pair electrons in the glass structure. stfc.ac.uk

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing structural features on the nanoscale, typically in the range of 1 to 100 nm. wikipedia.org It quantifies electron density fluctuations within a material, making it ideal for characterizing nanoscale heterogeneities such as nanoparticles, pores, or phase separation. wikipedia.orgnews-medical.net

In this compound glasses, SAXS has been employed to reveal the presence of nanoscale heterogeneity, especially in compositions with low PbO content. researchgate.net These heterogeneities are consistent with the initial stages of spinodal decomposition, a mechanism of phase separation where small, periodic composition fluctuations emerge throughout the material. This indicates that even in glasses that appear homogeneous on a macroscopic scale, there can be distinct regions with different compositions at the nanoscale, which can significantly influence the material's properties. researchgate.net The ability to detect and quantify these nanoscale features is essential for understanding the relationship between the processing, structure, and performance of this compound materials. uniroma1.it

Spectroscopic Characterization Techniques

Spectroscopic methods probe the vibrational and electronic transitions within a material, providing complementary information to diffraction techniques. They are particularly sensitive to the types of chemical bonds and the local coordination environments of atoms, making them invaluable for studying the structure of amorphous networks.

Fourier Transform Infrared (FTIR) spectroscopy investigates the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups and structural units present.

In this compound glasses, FTIR studies have successfully identified the primary structural building blocks of the network. researchgate.netiaea.org The spectra of binary PbO-GeO₂ and more complex systems reveal the presence of GeO₄ tetrahedra and GeO₆ octahedra. researchgate.netresearchgate.net For example, absorption bands in the 700-800 cm⁻¹ range are typically assigned to the antisymmetric stretching vibrations of Ge-O-Ge bonds in GeO₄ tetrahedral units, while bands around 715 cm⁻¹ can be related to stretching modes in GeO₆ octahedral units. researchgate.net Bands at lower wavenumbers, around 550 cm⁻¹, are attributed to the bending and symmetric stretching vibrations of Ge-O-Ge linkages in GeO₄ units. researchgate.net

FTIR also provides insight into the role of lead. The presence of PbO₄ structural units has been evidenced in some this compound glass networks. researchgate.net In more complex systems, such as iron-lead-germanate glasses, FTIR data suggest that lead ions show a preference for associating with [GeO₅] structural units that contain non-bridging oxygens. nih.gov This detailed information on the local structural units is critical for building a comprehensive model of the glass network.

Table 2: Key FTIR Absorption Bands in this compound Glasses

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentStructural UnitReference
~785Antisymmetric stretching of Ge-O-GeGeO₄ tetrahedra researchgate.net
~715Stretching vibration of Ge-O-GeGeO₆ octahedra researchgate.net
~550Bending/symmetric stretching of Ge-O-GeGeO₄ tetrahedra researchgate.net
Identified-PbO₄ units researchgate.net

Raman spectroscopy is a light scattering technique that is highly sensitive to the vibrational modes of a material and is complementary to FTIR. It is particularly effective for studying the evolution of network structures in glasses and glass-ceramics.

Studies of xPbO(1-x)GeO₂ glasses using Raman spectroscopy have shown a clear structural evolution with changing composition. researchgate.net In glasses with low lead content, the spectra indicate the presence of both four- and six-fold coordinated germanium atoms. researchgate.net As the lead content increases, particularly for compositions corresponding to the stoichiometry of the Pb₅Ge₃O₁₁ crystal, the structure becomes dominated by four-fold coordinated germanium, indicating a structural similarity between the high-lead glass and the crystalline phase. researchgate.net

Raman spectroscopy has also been used to perform detailed analyses of the ferroelectric phase transition in crystalline Pb₅Ge₃O₁₁. researchgate.neticmp.lviv.ua By measuring the complete Raman spectrum above and below the transition temperature, researchers can identify the soft phonon mode responsible for the transition and classify the various vibrational modes, such as the internal vibrations of the GeO₄⁴⁻ tetrahedra. researchgate.net The technique's sensitivity to symmetry makes it an excellent tool for tracking the structural changes that occur during phase transitions and crystallization processes in this compound systems. uef.fi

Microscopy and Imaging Techniques

Microscopy techniques provide direct, real-space visualization of material surfaces, allowing for the characterization of topography and various physical properties at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to study the surface of materials at the nanoscale. It has been employed to investigate single crystal this compound (Pb₅Ge₃O₁₁), which is ferroelectric at room temperature.

AFM can map the surface topography with high precision. In studies of lead-germanate based glasses, AFM images have revealed the granular nature of the material after certain treatments, such as reduction in hydrogen. These images show the size and distribution of metallic granules formed on the surface, which is crucial for understanding the material's electrical transport properties, including its transition to a superconducting state at low temperatures.

Beyond topography, specialized AFM modes can probe electrical properties. Modes like PeakForce TUNA (Tunneling AFM) and PeakForce KPFM (Kelvin Probe Force Microscopy) have been used on this compound. These techniques can map conductivity and surface potential, respectively. By applying a bias voltage to the sample or by heating it, changes in the surface charges can be observed and mapped. This capability is particularly useful for studying ferroelectric materials like this compound, as it offers a potential method for visualizing ferroelectric domains and understanding their switching behavior under external stimuli. The combination of topographical and electrical property mapping makes AFM a powerful tool for characterizing the nanoscale features that govern the macroscopic behavior of this compound.

Piezoresponse Force Microscopy (PFM) for Ferroelectric Domain Structure and Dynamics

Piezoresponse Force Microscopy (PFM) has proven to be an indispensable tool for investigating the ferroelectric domain structure of this compound (Pb₅Ge₃O₁₁) at the nanoscale. osti.govntnu.no This technique analyzes the piezoelectric response of the material as it deforms under a localized AC electric field applied by the PFM tip, allowing for the creation of a two-dimensional map of the piezoelectric tensor, which in turn reveals the different ferroelectric domains. aip.org

Studies using PFM have successfully visualized the as-grown domain structure in single crystalline Pb₅Ge₃O₁₁, which is characterized by an irregularly shaped, three-dimensional maze of interpenetrating domain layers. aip.orgresearchgate.net This complex structure, formed during the ferroelectric phase transition upon cooling after crystal growth, consists of "head-to-head" and "tail-to-tail" domain configurations with corrugated and charged domain walls. aip.orgaip.org PFM imaging has revealed a strong anisotropy in the domain arrangement, with domains elongated along the polar aip.org axis. osti.govntnu.no

Furthermore, PFM has been instrumental in studying the dynamics of these domains. It has been used to manipulate the domain structure with local electric fields from the PFM tip, which can lead to pronounced surface charging. aip.orgaip.org The stability and recovery of the equilibrium domain structure have been tested using both macroscopic and local electric fields. aip.org Interestingly, PFM studies have uncovered unconventional domain wall dynamics in this compound, such as the unexpected formation of oblate domains due to preferential domain wall motion perpendicular to the polar axis. osti.gov Another significant finding is the apparent absence of bound charges at the 180° head-to-head and tail-to-tail domain walls, a feature that distinguishes it from many other ferroelectric materials. osti.gov

Table 1: PFM Imaging Parameters for this compound Analysis

Parameter Value Source
Microscopy Systems Asylum Research MFP-3D and Cypher ES osti.govntnu.no
Tip Coating Conductive Pt/Ir osti.govntnu.no
AC Modulation Voltage 9 V osti.govntnu.no

Scanning Electron Microscopy (SEM) for Nanoparticle Growth Monitoring

Scanning Electron Microscopy (SEM) is a key technique for monitoring the growth of nanoparticles on the surface of this compound glasses. rsc.orgrsc.org Research has demonstrated that thermal annealing of silver-doped lead-germanate glasses around their glass transition temperature in a nitrogen atmosphere facilitates the growth of silver nanoparticles on the surface. rsc.orgrsc.org SEM imaging allows for the direct visualization and characterization of these nanoparticles as a function of annealing time. rsc.orgrsc.org

The process of nanoparticle formation is described as a bottom-up mechanism, starting with the thermal reduction of silver ions (Ag⁺) within the glass matrix. rsc.org These newly formed metallic silver (Ag⁰) nanoparticles then migrate to the glass surface. rsc.org SEM images confirm that the quantity of nanoparticles on the surface increases with longer annealing times, eventually forming a homogeneous film. rsc.org For instance, in nickel-doped germanophosphate glasses, which share similar principles, SEM images show no nanoparticles on unannealed samples, while samples annealed for 30 and 60 minutes show a progressive increase in surface coverage by nanoparticles. rsc.org

Thermal Analysis Techniques

Thermal analysis methods are critical for characterizing phase transitions and assessing the stability of this compound glasses and crystals.

Differential Thermal Analysis (DTA) for Phase Transitions and Glass Stability

Differential Thermal Analysis (DTA) is widely used to determine the characteristic temperatures of this compound glasses, including the glass transition temperature (T₉), the onset of crystallization temperature (Tₓ), and the peak crystallization temperature (Tₐ). rsc.orgmdpi.com These parameters are essential for evaluating the glass stability. rsc.orgrsc.org

In a study of 5PbO∙3GeO₂ glass, DTA revealed a glass transition temperature (T₉) of 355°C, with a primary exothermic peak having an onset (Tₓ₁) at 457°C and a maximum (Tₐ₁) at 464°C. mdpi.com A weaker, second exothermic peak was also observed at higher temperatures (Tₓ₂ = 588°C and Tₐ₂ = 599°C). mdpi.com The first peak is associated with the precipitation of a metastable hexagonal crystalline phase, while the second corresponds to the transformation of this metastable phase into the stable ferroelectric Pb₅Ge₃O₁₁ phase. mdpi.com The addition of silver ions to lead-germanate glasses has been shown to reduce these characteristic temperatures. rsc.org DTA has also been used to confirm the melting points of pure and lanthanum-doped this compound crystals, with the melting point slightly increasing with the addition of the dopant. scribd.com

Table 2: Characteristic Temperatures of this compound Glass from DTA

Parameter Temperature (°C) Source
Glass Transition (T₉) 355 mdpi.com
Onset of 1st Crystallization (Tₓ₁) 457 mdpi.com
Maximum of 1st Crystallization (Tₐ₁) 464 mdpi.com
Onset of 2nd Crystallization (Tₓ₂) 588 mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transition Characteristics

Differential Scanning Calorimetry (DSC) is another powerful technique for evaluating the temperatures and enthalpies of phase transitions in this compound and related materials. euro-fusion.org DSC measurements on this compound single crystals modified with barium (Ba) ions have shown that increasing the Ba doping level significantly lowers the Curie temperature and causes the phase transition to become more diffuse. mdpi.com

In lead-germanate glasses, the temperature difference between the onset of crystallization (Tₓ) and the glass transition (T₉), determined by DSC, is used as a measure of the glass's thermal stability. optica.org For example, Na-containing lead-germanate glasses exhibit considerably higher stability (larger Tₓ – T₉) compared to Na-free glasses. optica.org DSC has also been used to characterize the endothermic signals associated with phase transitions in lead-containing perovskites, providing onset and peak temperatures for ferroelectric to antiferroelectric transitions. iastate.edu

Advanced Doping and Substitution Studies

The introduction of rare-earth elements into the this compound structure through doping significantly alters its properties.

Influence of Rare-Earth Doping (Gd, Nd, Er, Yb, Tm) on Structural Framework

The incorporation of various rare-earth ions into the this compound glass and crystal structure has been extensively studied to tailor its optical and structural properties.

Gadolinium (Gd): When gadolinium oxide (Gd₂O₃) is added to lead-germanate glasses, it primarily modifies the germanate part of the network, while the lead framework remains largely unchanged. researchgate.net FTIR data indicate that the network consists of [GeO₄], [GeO₆], and [Ge₂O₇] structural units. researchgate.net Increasing the Gd₂O₃ content leads to a rise in the optical band gap energy, suggesting that no non-bridging oxygens are formed upon the addition of the gadolinium oxide. researchgate.net

Neodymium (Nd): Doping with neodymium (Nd³⁺) has been shown to influence the crystal lattice of this compound. arcjournals.org X-ray diffraction studies reveal that Nd doping alters the relative peak intensities and lattice parameters. arcjournals.org Raman spectroscopy suggests that Nd³⁺ incorporation, likely at the Pb²⁺ site due to comparable ionic radii, changes the bond lengths and strengths within the structure, thereby affecting the vibrational spectrum. arcjournals.org

Erbium (Er) and Ytterbium (Yb): this compound glasses co-doped with erbium (Er³⁺) and ytterbium (Yb³⁺) are investigated for their up-conversion luminescence properties. optica.org The introduction of these ions is aimed at developing materials for applications in optical devices. optica.org Heat treatment of Er³⁺-doped oxyfluoride this compound glasses can lead to the formation of β-PbF₂ nanocrystals, which significantly enhances the up-conversion luminescence due to the incorporation of Er³⁺ ions into this fluoride (B91410) crystalline phase. sci-hub.se

Thulium (Tm): Thulium (Tm³⁺) doping, often in conjunction with Yb³⁺ and Nd³⁺, is explored for generating blue upconversion emission. aip.org Studies on Tm³⁺-doped germanate glasses have focused on their structural and laser performance. The host glass exhibits low phonon energy, which reduces non-radiative relaxation, and Tm³⁺ shows a large emission cross-section and high quantum efficiency, indicating favorable optical properties. acs.org

Table 3: Summary of Rare-Earth Doping Effects on this compound

Dopant Primary Structural Effect Noted Property Change Source(s)
Gadolinium (Gd) Modifies germanate network ([GeO₄], [GeO₆], [Ge₂O₇] units) Increase in optical band gap researchgate.net
Neodymium (Nd) Alters lattice parameters; substitutes at Pb site Changes in bond length and strength arcjournals.org
Erbium (Er) Can be incorporated into precipitated nanocrystals (β-PbF₂) Enhanced up-conversion luminescence sci-hub.se
Ytterbium (Yb) Used as a co-dopant with other rare earths Facilitates energy transfer for up-conversion optica.orgmdpi.com

Effects of Metal Ion Doping (Cr, Fe, Ba, Sr, Cu, Mn, La, Nb) on Structural and Functional Behavior

The introduction of metal ion dopants into the this compound (Pb₅Ge₃O₁₁) crystal lattice is a key strategy for tailoring its physical properties to suit specific applications. Doping can significantly alter the structural, dielectric, ferroelectric, optical, and electrocaloric characteristics of the material. The effects are highly dependent on the type of dopant, its concentration, and the crystallographic site it occupies. This section details the observed changes in structural and functional behavior when this compound is doped with various metal ions.

Chromium (Cr)

Chromium (Cr³⁺) doping has been shown to modify the electrical and optical properties of this compound single crystals. Research indicates that Cr³⁺ ions can influence photostimulated charge density and enhance second-order non-linear optical effects. mdpi.com Studies on Cr-doped Pb₅Ge₃O₁₁ reveal significant changes in its electro-optic and electrocaloric properties.

Structural and Ferroelectric Effects: Doping with 0.2% Cr³⁺ lowers the ferroelectric-to-paraelectric phase transition temperature from approximately 453 K in pure crystals to 431 K. researchgate.net This modification of the phase transition is accompanied by changes in the electrocaloric effect (ECE).

Functional Behavior: While pure this compound exhibits both a normal positive ECE and an abnormal negative ECE, the introduction of Cr³⁺ ions enhances the positive ECE (from 1.2 K to 1.5 K) and reduces the magnitude of the negative ECE. researchgate.net This is attributed to a reduction in electrical conductivity caused by the chromium doping. researchgate.net Furthermore, Cr-doped this compound crystals exhibit an extremely high electrogyration coefficient, making them promising for applications requiring electric field-induced changes in optical rotation. arxiv.orgoptica-opn.org The Faraday rotation (magneto-electro-optic effect) is also influenced by Cr doping, with changes proportional to the square of the spontaneous polarization. arxiv.org

Interactive Data Table: Effects of Chromium (Cr) Doping on this compound

Property Pure Pb₅Ge₃O₁₁ Pb₅Ge₃O₁₁:Cr (0.2%) Reference
Phase Transition Temp. (Tc) 453 K 431 K researchgate.net
Max. Positive ECE (ΔT) 1.2 K 1.5 K researchgate.net
Abnormal Negative ECE (ΔT) ~ -0.3 K Reduced researchgate.net

Barium (Ba)

Barium (Ba²⁺) is an isovalent dopant that typically substitutes for Pb²⁺ ions in the this compound lattice. Its introduction leads to pronounced and systematic changes in the material's ferroelectric and dielectric properties.

Structural and Ferroelectric Effects: Increasing the concentration of Ba²⁺ ions progressively lowers the Curie temperature (Tc), diffuses the phase transition, and decreases the values of spontaneous polarization and the coercive field. mdpi.com For instance, doping concentrations from 2.3% to 6.6% systematically reduce Tc from 451 K to 321 K. tandfonline.com This shift is accompanied by a significant broadening of the dielectric peak. tandfonline.com The phase transition, while remaining second-order, becomes more diffuse with higher Ba content. mdpi.com

Functional Behavior: The incorporation of Ba²⁺ induces local structural disorder and can lead to ferroelectric relaxor-type behavior, which is not typical of pure this compound. researchgate.net This disorder also impacts electrical conduction, with the activation energy for AC conductivity showing a non-linear dependence on Ba concentration. mdpi.com The electrocaloric effect is also substantially modified; the peak ECE value (ΔT) decreases significantly with Ba doping, dropping from 1.2 K in pure PGO to as low as 0.09 K in doped samples. mdpi.com However, the temperature range over which the ECE occurs is broadened, which could be advantageous for micro-refrigeration applications. mdpi.com

Interactive Data Table: Effects of Barium (Ba) Doping on this compound

Dopant Conc. (x in (Pb₁₋ₓBaₓ)₅Ge₃O₁₁) Tc (K) Dielectric Peak FWHM (K) Max. ECE (ΔT) at 12 kV/cm Reference
0% (Pure) 451 K ~3 K 1.2 K (at 5.3 kV/cm) mdpi.comtandfonline.com
10% (0.1Ba) 431.5 K - 0.18 K mdpi.com
2.3% 421 K 17 K - tandfonline.com
20% (0.2Ba) - - 0.09 K mdpi.com
4.3% 387 K 40 K - tandfonline.com
5.6% 357 K 40 K - tandfonline.com
6.6% 321 K 50 K - tandfonline.com

Iron (Fe), Strontium (Sr), Copper (Cu), and Manganese (Mn)

While Fe, Sr, Cu, and Mn are cited as potential dopants for modifying the properties of this compound, detailed research findings on their specific effects on the structural and functional behavior of ferroelectric Pb₅Ge₃O₁₁ single crystals were not prominent in the available literature. mdpi.com Studies on these dopants have been conducted in other host materials, such as different germanate glasses or other perovskite systems, but direct, comprehensive analysis for this compound crystals is not sufficiently documented to be included here. aps.orgmdpi.comrsc.orguef.finih.gov

Lanthanum (La)

Lanthanum (La³⁺) doping introduces heterovalent substitution, likely at the Pb²⁺ sites, which requires charge compensation mechanisms such as the formation of lead ion vacancies. scribd.com This significantly impacts the dielectric and pyroelectric properties.

Structural and Ferroelectric Effects: Doping with lanthanum lowers the ferroelectric transition temperature and induces a diffused phase transition. researchgate.net For example, a 1 wt% La doping concentration reduces the Tc from 180°C (453 K) in pure this compound to 155°C (428 K). scribd.comresearchgate.net This shift is attributed to changes in the short-range forces associated with the lead and oxygen atoms of the GeO₄ and Ge₂O₇ tetrahedra. scribd.com

Functional Behavior: The Curie constant increases with higher La concentrations, rising from 1.16 x 10⁴ K for pure crystals to 2.42 x 10⁴ K for 1 wt% doped crystals. researchgate.net Lanthanum doping also modifies the pyroelectric characteristics, affecting the temperature-dependent behavior of the pyroelectric coefficient and spontaneous polarization. tandfonline.com

Interactive Data Table: Effects of Lanthanum (La) Doping on this compound

Dopant Conc. (wt%) Tc (°C) Tc (K) Curie Constant (x 10⁴ K) Reference
0 (Pure) 180 °C 453 K 1.16 researchgate.net
0.5 160 °C 433 K 2.22 researchgate.net
1.0 155 °C 428 K 2.42 researchgate.net

Niobium (Nb)

Research on niobium-doped this compound has primarily focused on the properties of glass and glass-ceramic systems rather than ferroelectric single crystals. The addition of niobium oxide (Nb₂O₅) to the lead-germanate glass matrix acts as a structural modifier.

Structural Effects in Glasses: The addition of Nb₂O₅ to germanate glasses leads to the formation of interconnected GeOy-NbOₓ structural units. github.io As the ratio of Nb to Ge increases, clustering of NbOₓ polyhedra occurs, which can ultimately lead to the crystallization of phases such as K₂Nb₈O₂₁ within the glass matrix. github.io Solid-state NMR studies have identified various Nb(OGe)₆-y(ONb)y species, indicating a complex local structure that evolves with niobium concentration. github.io

Functional Behavior in Glasses: In these glass systems, niobium is often used to modify the local environment around optically active rare-earth ions like Tm³⁺ or Eu³⁺. spiedigitallibrary.orgmdpi.com The high polarizability of Nb⁵⁺ ions can enhance the luminescence properties of the co-dopants. mdpi.compreprints.org For example, in thulium-doped lead-niobium-germanate glass, the infrared emission corresponding to the ³H₄→³F₄ transition is significantly broader compared to fluoride glasses, which is a desirable property for S-band optical amplifiers. spiedigitallibrary.org

Theoretical Frameworks and Computational Modeling of Lead Germanate Systems

Atomistic and Molecular Simulations

Atomistic and molecular simulations serve as a computational microscope, allowing researchers to observe the dynamic behavior of atoms and their arrangements in both crystalline and amorphous (glassy) forms of lead germanate.

Molecular Dynamics (MD) simulations have been extensively used to investigate the structure of this compound glasses. researchgate.netcmst.eubibliotekanauki.pl These simulations model the interactions between atoms using classical mechanics and appropriate interatomic potentials, such as the two-body Born-Mayer potential, which includes repulsive and Coulombic forces. researchgate.netcmst.eu By simulating the cooling of a molten this compound system, researchers can obtain a realistic model of the glass structure at the atomic scale. cmst.eu

MD simulations have been crucial in studying the short- and medium-range order in this compound glasses of various compositions, including PbGeO₃ and PbGeO₂. cmst.eu These studies often analyze radial and angular distribution functions to understand the local correlations between atoms. researchgate.netcmst.eu For instance, simulations have provided insights into the coordination environment of both lead and germanium ions within the glass network. ipme.ru

A significant area of focus for MD simulations has been the "germanate anomaly," a phenomenon where the physical properties of germanate glasses exhibit non-linear behavior with changing composition. mdpi.com Simulations have helped to explore the structural origins of this anomaly, such as changes in the coordination number of germanium atoms. mdpi.com Some studies have investigated how factors like density affect the glass structure, revealing the appearance of different structural units under various conditions. researchgate.net For example, in rapidly cooled, low-density samples, a small number of edge-sharing GeO₄ tetrahedra and flat GeO₃ groups have been observed in simulations. researchgate.net The devitrification process, or the crystallization of the glass, has also been studied using MD, providing insights into how dopants can influence this transformation. aip.org

The following table summarizes key parameters and findings from representative MD simulations of this compound glasses:

Interactive Data Table: Parameters from MD Simulations of this compound Glasses

Composition Ensemble Potential Key Findings Reference
PbGeO₃ NVE Born-Mayer + Coulomb Studied short- and medium-range order at various densities. researchgate.netcmst.eu
xPbO·(1-x)GeO₂ NVE Born-Mayer Investigated local structure around lead atoms and changes with composition. ipme.ru
Reduced Germania NVE Born-Mayer-Huggins Explored the tendency of germanium atoms to form clusters. bibliotekanauki.pl
Er³⁺ doped PbF₂ - - Simulated devitrification and the influence of dopants on crystallization. aip.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and bonding in materials. DFT calculations have been instrumental in understanding the coordination environments and structural units present in this compound. tandfonline.comznaturforsch.comnih.gov This method provides a more detailed electronic-level picture than classical MD simulations.

DFT has been used to study the various coordination states of germanium, including [GeO₄] tetrahedra, [GeO₅] trigonal bipyramids, and [GeO₆] octahedra, which are fundamental to the structure of this compound glasses. tandfonline.comresearchgate.net These calculations help to interpret experimental data, such as vibrational spectra (e.g., FTIR and Raman), by assigning specific vibrational modes to different structural units. znaturforsch.comresearchgate.net For example, DFT can show how the vibrations of different units, like [VO(n)] and [GeO(x)], are coupled. researchgate.net

In the context of the germanate anomaly, DFT calculations have supported the model of germanium coordination changes. tandfonline.com Research has proposed mechanisms involving the formation of thermodynamically stable [GeO₅] units and three-membered rings of [GeO₄] tetrahedra. tandfonline.comtandfonline.com DFT has also been applied to crystalline this compound compounds to understand their structure and properties. For instance, in the new lead strontium germanate PbSrGeO₄, DFT calculations were used alongside experimental characterization to understand its structural and spectroscopic properties. znaturforsch.com

The table below presents examples of structural units in this compound systems investigated using DFT:

Phenomenological Models for Phase Transitions and Anomalies

Phenomenological models provide a framework for understanding the macroscopic properties and behaviors of materials, such as phase transitions and property anomalies, without delving into the detailed atomic interactions.

The "germanate anomaly" refers to the non-monotonic variation of physical properties like density and refractive index in germanate glasses as a function of modifier oxide (e.g., PbO) concentration. mdpi.comtandfonline.com Several models have been proposed to explain this behavior.

The most widely accepted model attributes the anomaly to a change in the coordination number of germanium atoms. tandfonline.comresearchgate.netmdpi.com Initially, the addition of a modifier oxide like PbO causes some four-coordinated germanium ([GeO₄]) to transform into higher-coordinated species, such as six-coordinated germanium ([GeO₆]). mdpi.comtandfonline.com This structural change leads to a more compact glass network, resulting in an increase in density. tandfonline.com However, beyond a certain concentration of the modifier, the trend reverses. This reversal is thought to be due to the formation of non-bridging oxygens (NBOs), which disrupt the network connectivity. mdpi.com

While the coordination change model is prevalent, there are inconsistencies and ongoing debates. tandfonline.comresearchgate.net Some studies suggest the involvement of five-fold coordinated germanium ([GeO₅]) as a key intermediate species. mdpi.com An alternative model proposes that the anomaly is related to the transformation between different ring structures within the germanate network. mdpi.com For instance, the addition of an alkali oxide might initially favor the formation of smaller, three-membered rings, which then convert to larger rings with further additions. mdpi.com More recent models incorporate concepts from topological constraint theory to predict the properties of alkali germanate glasses. nsf.gov

In crystalline this compound, such as Pb₅Ge₃O₁₁, which undergoes a ferroelectric phase transition, the behavior of phonons (lattice vibrations) can exhibit anomalous behavior near the transition temperature. rdd.edu.iqicmp.lviv.ua Coupled-mode analysis is a theoretical tool used to describe the interaction between different vibrational modes in a crystal. nii.ac.jparxiv.org

Near a phase transition, a particular phonon mode, known as a "soft mode," may decrease significantly in frequency. This soft mode can couple with other modes, such as acoustic phonons. This coupling leads to observable anomalies in the elastic properties of the material, which can be measured using techniques like Brillouin scattering. rdd.edu.iqnii.ac.jp For example, in this compound, the elastic anomaly is thought to arise from the coupling of a soft Raman active mode with internal strain. rdd.edu.iq The analysis of these coupled modes provides valuable information about the nature of the phase transition, whether it is displacive (involving atomic displacements) or order-disorder. icmp.lviv.uanii.ac.jp

Simulation of Material Properties

Computational simulations are not only used to understand structure but also to predict various material properties of this compound.

MD simulations can be employed to calculate mechanical properties. core.ac.uk By applying simulated stress or strain to a computational model of the material, one can derive elastic constants like Young's modulus and bulk modulus. researchgate.net These calculations are crucial for understanding how the material will behave under mechanical load.

The optical properties of this compound can also be simulated. For instance, the refractive index and optical band gap, which are critical for applications in optical devices, can be calculated. researchgate.netcsic.es Simulations can show how these properties are affected by the glass composition and structure. For example, studies have shown that increasing the Gd₂O₃ content in gadolinium-lead-germanate glasses can lead to an increase in the optical band gap energy. researchgate.net The performance of optical waveguides made from this compound thin films has also been modeled, showing a strong dependence of properties like refractive index and propagation loss on the fabrication conditions. csic.es

The following table provides examples of simulated properties of this compound materials:

Interactive Data Table: Simulated Properties of this compound

Property Simulation Method System Key Findings Reference
Mechanical Properties - Tellurite-germanate glasses Young's and bulk moduli decrease when TeO₂ is replaced with Bi₂O₃. researchgate.net
Optical Properties - Gadolinium-lead-germanate glasses Optical band gap energy increases with increasing Gd₂O₃ content. researchgate.net
Waveguide Performance - Lead-niobium-germanate films Refractive index and propagation losses are strongly influenced by laser fluence during deposition. csic.es
Elastic Constants - Pb₅Ge₃O₁₁ Elastic moduli (C₁₁, C₃₃, C₁₂, C₁₃) show a dip at the transition temperature. uobaghdad.edu.iq

Theoretical Assessment of Elastic Moduli (e.g., Makishima-Mackenzie's Theory)

The mechanical properties of this compound glasses can be theoretically estimated using models based on their chemical composition. Makishima-Mackenzie's theory is a prominent semi-empirical model used to calculate the elastic moduli of oxide glasses. researchgate.netscielo.br This model is founded on the principle that the elastic moduli are determined by the combination of the dissociation energy of the constituent oxides and their atomic packing density. scielo.br

The theory calculates Young's modulus (E), bulk modulus (K), shear modulus (S), and Poisson's ratio (σ) based on the total dissociation energy per unit volume (Gt) and the total packing factor of the glass (Vt). The key equations are:

Young's Modulus (E): E = 2 * Vt * Gt

Bulk Modulus (K): K = 1.2 * Vt * E

Shear Modulus (S): S = (E * K) / (3 * K + E)

Poisson's Ratio (σ): σ = (E - 2S) / 2S

The dissociation energy (Gi) and packing factor (Vi) for each component oxide (e.g., PbO, GeO₂) are calculated first, and then summed based on their molar fractions (xi) to find the total values for the glass system. doi.org

Research on germanate glasses containing lead and bismuth oxides has demonstrated the application of this theory. researchgate.net For the glass system (GeO₂)₆₀·(PbO)₄₀₋ₓ·(½Bi₂O₃)ₓ, as the content of Bi₂O₃ increases, the theoretically calculated elastic moduli also tend to increase. This is attributed to an increase in the cross-link density and rigidity of the glass structure. scielo.brresearchgate.net However, discrepancies can arise between the theoretical values and experimental data, which are often attributed to structural anomalies or the specific arrangement of atomic units like GeO₄, GeO₆, and BiO₆ within the glass network. researchgate.net

Below is a data table comparing experimental elastic moduli with values calculated using the Makishima-Mackenzie model for a lead-bismuth germanate glass system.

Glass Composition (mol%) Experimental Young's Modulus (GPa) Calculated Young's Modulus (GPa)
60GeO₂-40PbO54.9358.10
60GeO₂-30PbO-10(0.5Bi₂O₃)58.0160.55
60GeO₂-20PbO-20(0.5Bi₂O₃)60.9863.00
60GeO₂-10PbO-30(0.5Bi₂O₃)62.9565.45
60GeO₂-40(0.5Bi₂O₃)64.9067.90

Data sourced from studies on (GeO₂)₆₀·(PbO)₄₀₋ₓ·(½Bi₂O₃)ₓ glass systems. scielo.brresearchgate.net

Computational Modeling of Radiation Shielding Performance (e.g., Geant4 Platform)

The Geant4 platform, a Monte Carlo simulation toolkit developed at CERN, is a powerful tool for modeling the interaction of particles with matter. lu.se It is widely used to predict the radiation shielding performance of materials like this compound glass. researchgate.netmdpi.com These simulations are essential for validating experimental data and optimizing glass compositions for gamma-ray and neutron attenuation. researchgate.net

In a typical Geant4 simulation for shielding analysis, a setup is designed with a radioactive source emitting monoenergetic particles, a sample of the material being investigated (e.g., this compound glass), and a detector. mdpi.com By tracking the particles through the material, key shielding parameters can be calculated across a wide energy range. These parameters include:

Mass Attenuation Coefficient (MAC, µm): Measures the probability of photon interaction per unit mass.

Linear Attenuation Coefficient (LAC): Represents the fraction of photons attenuated per unit thickness of the material.

Half-Value Layer (HVL): The thickness of the material required to reduce the intensity of incident radiation by half.

Mean Free Path (MFP): The average distance a particle travels between successive interactions.

Studies on xPbO-(100-x)GeO₂ glass systems show that increasing the molar concentration of lead(II) oxide (PbO) significantly enhances the gamma-ray shielding effectiveness. researchgate.net The higher density and high atomic number of lead contribute to superior attenuation properties. Simulations reveal that a sample like 55PbO-45GeO₂, with the highest PbO content, exhibits the highest MAC and lowest HVL, making it a promising candidate for applications that require compact and efficient radiation shielding. researchgate.net

The table below presents simulated radiation shielding parameters for this compound glasses with varying PbO content at an energy of 0.662 MeV (from a Cesium-137 source).

Glass Code PbO (mol%) Density (g/cm³) Mass Attenuation Coefficient (cm²/g) Half-Value Layer (cm)
20PbGe204.350.0891.80
30PbGe305.010.0981.41
40PbGe405.670.1061.15
50PbGe506.330.1130.97
55PbGe556.660.1170.88

Data derived from Geant4 simulations of xPbO-(100-x)GeO₂ glass systems. researchgate.net

Phase Field Modeling for Ferroelectric Domain Dynamics

Phase-field modeling is a powerful computational technique used to simulate the evolution of microstructures in materials, particularly the dynamics of ferroelectric domains. d-nb.infopolimi.it For this compound, specifically the well-known ferroelectric compound Pb₅Ge₃O₁₁, this method has been instrumental in understanding the static and dynamic behavior of its domain structure at the nanoscale. d-nb.infontnu.no

The model describes the evolution of the polarization field within the material over time, governed by the minimization of the total free energy, which includes contributions from Landau, gradient, and electrostatic energies. polimi.it This approach allows researchers to investigate processes like domain nucleation, growth, and switching under the influence of external electric fields or temperature changes. d-nb.inforesearchgate.net

Nanoscale studies combining piezoresponse force microscopy (PFM) with phase-field modeling of Pb₅Ge₃O₁₁ have revealed several unconventional phenomena. d-nb.info One significant finding is the unexpected formation of oblate domains, where domain walls move preferentially in directions perpendicular to the polar axis, which contradicts typical domain growth behavior. d-nb.info Furthermore, modeling has helped to rationalize the observation that, unlike in many other ferroelectrics, the 180° head-to-head and tail-to-tail domain walls in this compound are not inherently charged. d-nb.inforesearchgate.net These simulations provide crucial insights into the physics of ferroelectric domain boundaries, highlighting properties not seen in conventional Ising-type walls. d-nb.info

Theoretical Prediction of Crystal Properties

The theoretical prediction of crystal properties for this compound compounds is deeply rooted in the analysis of their crystal structures. By determining the arrangement of atoms, space group, and lattice parameters through techniques like X-ray and neutron diffraction, it becomes possible to understand and predict macroscopic properties. researchgate.neticmp.lviv.ua

The ferroelectric compound Pb₅Ge₃O₁₁ has been studied extensively. Its crystal structure transitions from a high-temperature paraelectric phase (space group P6̄) to a room-temperature ferroelectric phase (space group P3). researchgate.net The structure is characterized by distinct germanate groups: single GeO₄ tetrahedra and double Ge₂O₇ tetrahedra, arranged in layers perpendicular to the polar c-axis. icmp.lviv.uaresearchgate.net

Theoretical analysis based on this structural framework allows for predictions regarding:

Spontaneous Polarization: The emergence of spontaneous polarization below the Curie temperature (≈450 K) is linked to the tilting of GeO₄ tetrahedra, the twisting of Ge₂O₇ groups, and the displacement of Pb²⁺ ions. icmp.lviv.ua

Anisotropy: The layered structure and the alignment of dipoles along the c-axis lead to significant anisotropy in dielectric, piezoelectric, and elastic properties, a behavior consistent with theoretical predictions from Landau theory. aip.org

Diffraction Patterns: The specific arrangement of germanate rings versus chains in different this compound polymorphs can be used to theoretically explain observed similarities and differences in X-ray diffraction patterns. researchgate.net

The fundamental crystal data, once determined, serves as the basis for more complex theoretical models, such as those used in phase-field simulations and first-principles calculations, to predict a wide range of electronic and dynamic properties.

Below is a table summarizing the crystal properties of the ferroelectric phase of this compound (Pb₅Ge₃O₁₁).

Property Value
Crystal SystemTrigonal
Space GroupP3 (No. 143)
Lattice Parameter (a)10.251 Å
Lattice Parameter (c)10.685 Å
Formula Units per Cell (Z)3
Curie Temperature (Tc)~450 K (177 °C)

Data sourced from crystallographic studies of Pb₅Ge₃O₁₁. icmp.lviv.uaresearchgate.net

Advanced Applications and Technological Research Paradigms of Lead Germanate

Photonics and Optoelectronics

The distinct optical properties of lead germanate glasses and crystals make them a versatile platform for a range of photonic and optoelectronic applications. These materials are characterized by a high refractive index, a broad transmission window extending into the mid-infrared, and significant nonlinear optical effects. soton.ac.ukmdpi.comnih.gov

Non-linear Optical Devices and Fibers

This compound glasses are compelling candidates for applications in non-linear optics. psu.edu They possess a high refractive index (approximately 1.83 to 2.0) and a high nonlinear refractive index (n₂), which are crucial for third-order nonlinear processes (χ³). soton.ac.ukmdpi.comoptica.org These properties make them suitable for developing devices that rely on nonlinear effects, such as supercontinuum generation and four-wave mixing. nih.govoptica.org

Research has demonstrated that this compound fibers are a practical alternative to other materials like tellurite (B1196480) glasses for applications requiring highly nonlinear optical fibers. optica.orgunisa.edu.auunesp.br The fabrication of microstructured and suspended core fibers from this compound glass has been achieved, showcasing the material's high nonlinearity. optica.orgresearchgate.net For instance, a nonlinear refractive index (n₂) of 56 ± 6 × 10⁻²⁰ m²W⁻¹ has been measured in a this compound microstructured fiber, a value comparable to that of tellurite and bismuth glasses. optica.org These fibers are designed to maximize nonlinearity while minimizing optical loss, making them ideal for constructing efficient Raman lasers and amplifiers, as well as various other non-linear devices. amstechnologies.com

Table 1: Non-linear Optical Properties of this compound

PropertyValueReference
Refractive Index (n)~1.83 - 2.0 soton.ac.ukmdpi.com
Non-linear Refractive Index (n₂)56 ± 6 × 10⁻²⁰ m²W⁻¹ optica.org

Laser Materials and Active Media (e.g., 2.1 μm lasers, upconverting phosphors)

This compound serves as a promising host material for rare-earth ions, enabling the development of solid-state lasers and upconverting phosphors. psu.edu Its low phonon energy, compared to silicate (B1173343) glasses, reduces non-radiative decay rates and enhances the efficiency of laser transitions and upconversion processes. soton.ac.ukinstras.com

Future Research Directions and Emerging Challenges in Lead Germanate Science

The field of lead germanate research, while mature in many respects, continues to present exciting opportunities and significant challenges. Future investigations are poised to delve deeper into the fundamental physics of this material, refine its synthesis and characterization, and explore its potential in next-generation technologies. The following sections outline key areas where focused research efforts are expected to yield substantial advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.